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Compound of Interest

Compound Name: 1-(3,5-dinitrophenyl)ethanone

Cat. No.: B081857 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(3,5-
dinitrophenyl)ethanone, also known as 3',5'-dinitroacetophenone. Due to the limited

availability of published experimental spectra for this specific compound, this guide presents

predicted spectroscopic data based on established principles and analysis of structurally

related molecules. This information is intended to support researchers in the identification,

characterization, and utilization of this compound in drug development and other scientific

endeavors.

Chemical Structure and Properties
IUPAC Name: 1-(3,5-dinitrophenyl)ethanone

Synonyms: 3',5'-Dinitroacetophenone

CAS Number: 14401-75-3

Chemical Formula: C₈H₆N₂O₅

Molecular Weight: 210.14 g/mol

Appearance: Expected to be a solid at room temperature.

Melting Point: 81-85 °C
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Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 1-(3,5-dinitrophenyl)ethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~9.1 t (triplet) 1H H-4

~8.9 d (doublet) 2H H-2, H-6

~2.7 s (singlet) 3H -COCH₃

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm) Assignment

~195 C=O

~149 C-3, C-5 (C-NO₂)

~139 C-1

~128 C-4

~122 C-2, C-6

~27 -COCH₃

Solvent: CDCl₃

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium Aromatic C-H stretch

~1700 Strong C=O (carbonyl) stretch

~1600, ~1475 Medium-Strong Aromatic C=C stretch

~1540 Strong Asymmetric NO₂ stretch

~1350 Strong Symmetric NO₂ stretch

~900-800 Strong C-H out-of-plane bending

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrum Fragmentation

m/z Proposed Fragment

210 [M]⁺ (Molecular Ion)

195 [M - CH₃]⁺

164 [M - NO₂]⁺

150 [M - C₂H₂O]⁺

143 [M - CH₃ - NO₂]⁺

120 [C₆H₄O₂N]⁺

104 [C₆H₄O]⁺

76 [C₆H₄]⁺

43 [CH₃CO]⁺ (Base Peak)

Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques for the

characterization of 1-(3,5-dinitrophenyl)ethanone.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

Accurately weigh 5-10 mg of 1-(3,5-dinitrophenyl)ethanone.

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃,

DMSO-d₆) in a clean, dry NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Cap the NMR tube and gently agitate to ensure complete dissolution.

¹H NMR Acquisition:

Insert the sample into the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal resolution.

Acquire the ¹H NMR spectrum using standard pulse sequences.

Process the data, including Fourier transformation, phase correction, and baseline

correction.

Integrate the peaks and determine the chemical shifts relative to TMS.

¹³C NMR Acquisition:

Use the same sample prepared for ¹H NMR.

Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence.
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A sufficient number of scans should be acquired to achieve an adequate signal-to-noise

ratio.

Process the data to obtain the final spectrum.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of 1-(3,5-dinitrophenyl)ethanone with approximately 100-

200 mg of dry potassium bromide (KBr) in an agate mortar.

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent

pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Acquire a background spectrum of an empty pellet press or pure KBr pellet and subtract it

from the sample spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Mass spectrometer with an appropriate ionization source (e.g., Electron

Ionization - EI).

Sample Introduction:

Direct Infusion: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or

acetonitrile) and infuse it directly into the ion source.
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Gas Chromatography (GC-MS): Dissolve the sample in a suitable solvent and inject it into a

GC column for separation before introduction into the mass spectrometer.

Data Acquisition (EI-MS):

Set the ionization energy to 70 eV.

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

Acquire the mass spectrum.

Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

analysis of 1-(3,5-dinitrophenyl)ethanone.

Spectroscopic Analysis Workflow for 1-(3,5-dinitrophenyl)ethanone
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Click to download full resolution via product page

Caption: Spectroscopic analysis workflow for 1-(3,5-dinitrophenyl)ethanone.

To cite this document: BenchChem. [Spectroscopic Analysis of 1-(3,5-
dinitrophenyl)ethanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b081857#spectroscopic-data-of-1-3-5-dinitrophenyl-
ethanone-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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